molecular formula C17H22N4O3S B4393481 Methyl 4-[[2-[(5-butyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate

Methyl 4-[[2-[(5-butyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate

Cat. No.: B4393481
M. Wt: 362.4 g/mol
InChI Key: KRBTWQBDGNGCJD-UHFFFAOYSA-N
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Description

Methyl 4-[[2-[(5-butyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, a benzoate ester, and a sulfanylacetyl group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[[2-[(5-butyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate typically involves multiple steps. One common method starts with the preparation of the triazole ring, followed by the introduction of the sulfanylacetyl group and finally the esterification to form the benzoate ester. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the required quality and consistency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[[2-[(5-butyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Methyl 4-[[2-[(5-butyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of Methyl 4-[[2-[(5-butyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The sulfanylacetyl group may also play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate
  • Methyl 4-[[2-[(5-butyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate

Uniqueness

Methyl 4-[[2-[(5-butyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate is unique due to the presence of the butyl and methyl groups on the triazole ring, which can significantly influence its chemical and biological properties. These substituents can affect the compound’s solubility, stability, and interaction with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

methyl 4-[[2-[(5-butyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3S/c1-4-5-6-14-19-20-17(21(14)2)25-11-15(22)18-13-9-7-12(8-10-13)16(23)24-3/h7-10H,4-6,11H2,1-3H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRBTWQBDGNGCJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NN=C(N1C)SCC(=O)NC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 4-[[2-[(5-butyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate
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Methyl 4-[[2-[(5-butyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate
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